molecular formula C20H27O3Si B14592110 CID 78066211

CID 78066211

Katalognummer: B14592110
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: LPFQRUAEYWBMDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 78066211” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066211” involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the final product. Common methods include:

    Step 1: Preparation of intermediate compounds through reactions such as esterification, amidation, or alkylation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final reaction to obtain “this compound” under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Raw Material Handling: Sourcing and preparing high-quality raw materials.

    Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.

    Product Isolation: Using techniques like distillation, extraction, or crystallization to isolate the final product.

    Quality Control: Rigorous testing to ensure the product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 78066211” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Compound “CID 78066211” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of compound “CID 78066211” involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 78066211” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its strong oxidizing properties.

    Compound B: Exhibits potent enzyme inhibition activity.

    Compound C: Used in the synthesis of pharmaceuticals.

The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.

Eigenschaften

Molekularformel

C20H27O3Si

Molekulargewicht

343.5 g/mol

InChI

InChI=1S/C20H27O3Si/c1-24(14-11-17-7-3-2-4-8-17)13-6-10-20(19-9-5-12-21-19)23-16-18-15-22-18/h2-5,7-9,12,18,20H,6,10-11,13-16H2,1H3

InChI-Schlüssel

LPFQRUAEYWBMDO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](CCCC(C1=CC=CO1)OCC2CO2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.